molecular formula C17H21N3O3 B254574 Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

Cat. No. B254574
M. Wt: 315.37 g/mol
InChI Key: YAZGQYRVGCAGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate, also known as EPMC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. EPMC is a synthetic compound that belongs to the piperidine family and is a derivative of the oxadiazole compound.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the activation of NF-κB, which leads to the inhibition of the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been shown to reduce pain in animal models. In addition, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, which makes it a potential candidate for drug development. However, one of the limitations of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate. One of the directions is to further investigate the mechanism of action of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate. The inhibition of the NF-κB signaling pathway has been suggested as a possible mechanism of action, but further studies are needed to confirm this. Another direction is to investigate the potential of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate as a therapeutic agent for other diseases such as neurodegenerative diseases and autoimmune diseases. Finally, the development of new derivatives of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate with improved pharmacokinetic properties and solubility may lead to the discovery of more potent and effective drugs.
In conclusion, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate is a novel compound that has shown potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. The synthesis of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as EDC and NHS. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been studied for its anti-cancer properties. The future directions for the research on Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate include further investigation of its mechanism of action, its potential as a therapeutic agent for other diseases, and the development of new derivatives with improved pharmacokinetic properties and solubility.

Synthesis Methods

The synthesis of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate in high yields. The purity of the compound can be increased by recrystallization from suitable solvents.

Scientific Research Applications

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has also been found to possess analgesic properties and has been shown to reduce pain in animal models. In addition, Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

properties

Product Name

Ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-2-22-17(21)14-8-10-20(11-9-14)12-15-18-19-16(23-15)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

YAZGQYRVGCAGKS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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